molecular formula C30H40N2O6S B10855498 3-(4-benzylpiperidin-1-yl)-1-(7-methoxy-3,5-dihydro-2H-1,4-benzothiazepin-4-yl)propan-1-one;(E)-but-2-enedioic acid;methane

3-(4-benzylpiperidin-1-yl)-1-(7-methoxy-3,5-dihydro-2H-1,4-benzothiazepin-4-yl)propan-1-one;(E)-but-2-enedioic acid;methane

Cat. No.: B10855498
M. Wt: 556.7 g/mol
InChI Key: OPXWITADQVLCTP-JITBQSAISA-N
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Description

K201 (hemifumarate), also known as JTV-519 hemifumarate, is a compound with significant pharmacological properties. It is a Ca²⁺-dependent blocker of sarcoplasmic reticulum Ca²⁺-stimulated ATPase (SERCA) and a partial agonist of ryanodine receptors in striated muscle. This compound exhibits antiarrhythmic and cardioprotective properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of K201 (hemifumarate) involves the reaction of 1-(2,3-dihydro-7-methoxy-1,4-benzothiazepin-4(5H)-yl)-3-[4-(phenylmethyl)-1-piperidinyl]-1-propanone with fumaric acid. The reaction typically occurs under controlled conditions to ensure the formation of the hemifumarate salt .

Industrial Production Methods

Industrial production of K201 (hemifumarate) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency of the final product. The compound is usually produced in powder form and stored under desiccated conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

K201 (hemifumarate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of K201 (hemifumarate) include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome .

Major Products Formed

The major products formed from the reactions of K201 (hemifumarate) depend on the type of reaction. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a range of substituted benzothiazepine derivatives .

Scientific Research Applications

Mechanism of Action

K201 (hemifumarate) exerts its effects by inhibiting the sarcoplasmic reticulum Ca²⁺-stimulated ATPase (SERCA) and acting as a partial agonist of ryanodine receptors. This dual action helps to stabilize calcium levels within cardiomyocytes, reducing the likelihood of arrhythmias and improving cardiac function. The compound’s ability to modulate calcium signaling pathways is crucial for its antiarrhythmic and cardioprotective effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of K201 (hemifumarate)

K201 (hemifumarate) is unique due to its dual action on SERCA and ryanodine receptors, which allows it to effectively stabilize calcium levels in cardiomyocytes. This dual mechanism is not commonly found in other similar compounds, making K201 (hemifumarate) a valuable tool in both research and potential therapeutic applications .

Properties

Molecular Formula

C30H40N2O6S

Molecular Weight

556.7 g/mol

IUPAC Name

3-(4-benzylpiperidin-1-yl)-1-(7-methoxy-3,5-dihydro-2H-1,4-benzothiazepin-4-yl)propan-1-one;(E)-but-2-enedioic acid;methane

InChI

InChI=1S/C25H32N2O2S.C4H4O4.CH4/c1-29-23-7-8-24-22(18-23)19-27(15-16-30-24)25(28)11-14-26-12-9-21(10-13-26)17-20-5-3-2-4-6-20;5-3(6)1-2-4(7)8;/h2-8,18,21H,9-17,19H2,1H3;1-2H,(H,5,6)(H,7,8);1H4/b;2-1+;

InChI Key

OPXWITADQVLCTP-JITBQSAISA-N

Isomeric SMILES

C.COC1=CC2=C(C=C1)SCCN(C2)C(=O)CCN3CCC(CC3)CC4=CC=CC=C4.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

C.COC1=CC2=C(C=C1)SCCN(C2)C(=O)CCN3CCC(CC3)CC4=CC=CC=C4.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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